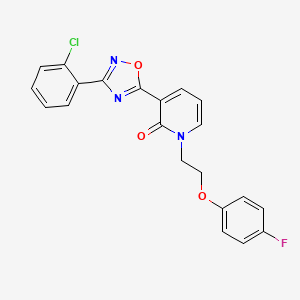

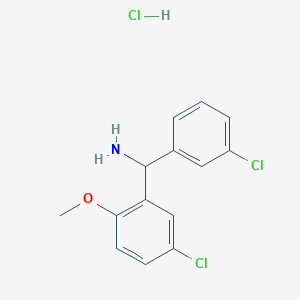

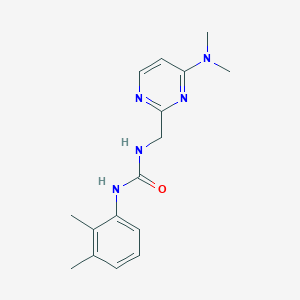

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one" is a complex organic molecule that features several functional groups and aromatic systems. It includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This moiety is known for its presence in various biologically active compounds. The molecule also contains chlorophenyl and fluorophenoxy groups, which are halogenated aromatic rings known to influence the physical, chemical, and biological properties of molecules.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the preparation of key intermediates such as halogenated phenols or pyridines, followed by various coupling reactions. For instance, the synthesis of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring involves a series of reactions including S-substitution and cyclocondensation . The synthesis of similar compounds, such as amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine, employs microwave irradiation and treatment with various amines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds containing 1,2,4-oxadiazole rings and halogenated aromatic groups can be determined using techniques such as single-crystal X-ray diffraction . These analyses reveal the precise arrangement of atoms within the crystal lattice and the presence of intermolecular interactions such as hydrogen bonding and π-π stacking, which can significantly influence the stability and properties of the compound .

Chemical Reactions Analysis

Compounds with 1,2,4-oxadiazole rings can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The presence of halogen atoms on the aromatic rings can make these compounds suitable for further functionalization through nucleophilic substitution reactions. The reactivity of such compounds can be influenced by the electronic effects of the substituents and the overall molecular conformation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by the presence of the 1,2,4-oxadiazole ring and the halogenated aromatic systems. These properties include solubility, melting point, and stability, which can be predicted based on the molecular structure and intermolecular interactions observed in similar compounds . The electronic properties, such as the basicity of the pyridine system, can be affected by the substituents attached to the aromatic rings, as seen in the study of 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles .

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Research has shown that certain compounds related to the chemical structure of interest demonstrate notable herbicidal activity against various graminaceous plants. For instance, derivatives of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring have shown moderate to high herbicidal effectiveness at specific concentrations without causing crop injury (Tajik & Dadras, 2011).

Antimicrobial and Anticancer Properties

Studies on compounds structurally similar to the chemical have revealed promising antimicrobial and anticancer properties. For instance, some 1,3,4-oxadiazole derivatives displayed significant activity against bacterial strains like E. coli and S. aureus, as well as antifungal properties (Desai & Dodiya, 2012). Additionally, the synthesis of novel 1,3-oxazole clubbed pyridyl-pyrazolines showed potential as anticancer and antimicrobial agents, further reinforcing the relevance of this class of compounds in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).

Optical Properties

Compounds with a 1,3,4-oxadiazole structure, similar to the compound in focus, have been synthesized and studied for their optical properties, such as fluorescence spectral characteristics. This research suggests potential applications in the field of materials science, particularly in the development of optoelectronic devices (Ge et al., 2014).

Antioxidant Properties

Another study has revealed the synthesis of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, which have been screened for their antioxidant and antiradical activities. This research highlights the potential of similar compounds in the development of new antioxidant agents (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Eigenschaften

IUPAC Name |

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-fluorophenoxy)ethyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN3O3/c22-18-6-2-1-4-16(18)19-24-20(29-25-19)17-5-3-11-26(21(17)27)12-13-28-15-9-7-14(23)8-10-15/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYYZVXDGNTVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CCOC4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3000757.png)

![tert-butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate](/img/no-structure.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3000769.png)